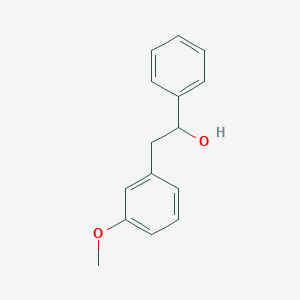

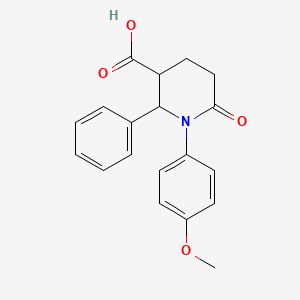

2-(3-Methoxyphenyl)-1-phenylethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-1-phenylethan-1-ol, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to the natural stimulant cathinone, which is found in the khat plant. MDPV has been identified as a potent stimulant and has been associated with a range of physiological and psychological effects.

Scientific Research Applications

1. Catalytic Hydrogenation and Isomerization Processes

- The compound has been studied in the context of catalytic hydrogenation with cationic rhodium complexes. It's involved in producing but-2-enal, but-2-en-1-ol, and but-3-en-1-ol through isomerization via selective abnormal fission of the epoxide ring. This shows its potential in facilitating specific chemical transformations in organic synthesis (Fujitsu et al., 1982).

2. Role in Elimination Reactions

- The compound undergoes dehydrochlorination in acetonitrile, leading to the formation of trans-p-methoxy stilbene. This reaction showcases its utility in elimination processes, which can be essential in organic synthesis and the production of various organic compounds (Kumar & Balachandran, 2006).

3. Involvement in Radical Cation Reactions

- A study of the compound's radical cation in acidic aqueous solution revealed insights into its reactivity, specifically in C–H deprotonation. This research contributes to understanding the molecular behavior of radical cations, which is crucial in fields like organic electronics and photochemistry (Bellanova et al., 2002).

4. Synthesis of Novel Compounds

- Research has shown its involvement in the synthesis of new compounds like the racemic secondary alcohol with an asymmetric carbon. This demonstrates its application in the field of synthetic organic chemistry, contributing to the development of new molecular structures (Wurfer & Badea, 2021).

properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRARTRWKLFGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)

![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)